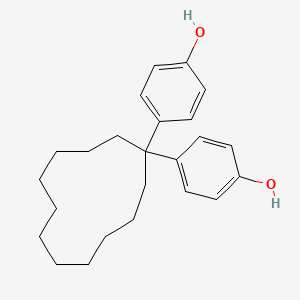

4,4'-(Cyclododecane-1,1-diyl)diphenol

Descripción general

Descripción

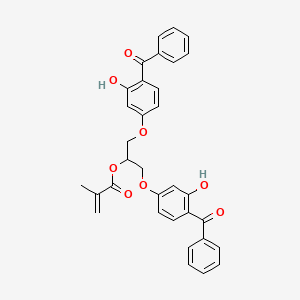

“4,4’-(Cyclododecane-1,1-diyl)diphenol” is a chemical compound with the CAS Number: 29651-54-5 . Its molecular formula is C24H32O2 and it has a molecular weight of 352.52 . The compound is solid in physical form .

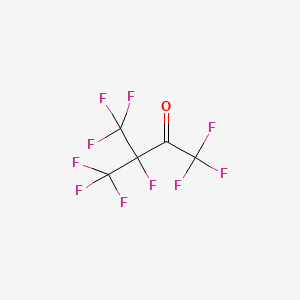

Molecular Structure Analysis

The InChI code for “4,4’-(Cyclododecane-1,1-diyl)diphenol” is 1S/C24H32O2/c25-22-14-10-20(11-15-22)24(21-12-16-23(26)17-13-21)18-8-6-4-2-1-3-5-7-9-19-24/h10-17,25-26H,1-9,18-19H2 . This compound has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Physical And Chemical Properties Analysis

“4,4’-(Cyclododecane-1,1-diyl)diphenol” has a boiling point of 518.2°C at 760 mmHg . Its flash point is 228.8°C . The compound has a density of 1.0±0.0 g/cm3 . Its molar refractivity is 107.9±0.0 cm3 . The compound has a polar surface area of 40 Å2 and a molar volume of 336.5±0.0 cm3 .

Aplicaciones Científicas De Investigación

Chemoselective Oxidation of Saturated Hydrocarbons

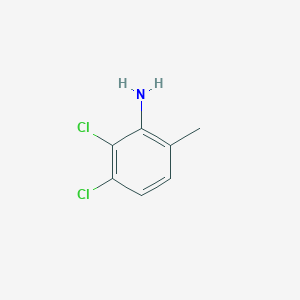

The chemoselective oxidation of cyclododecane to produce cyclododecanone, alongside other oxidation products, underlines the utility of "4,4'-(Cyclododecane-1,1-diyl)diphenol" in synthetic chemistry. The process demonstrates significant efficiency and selectivity, offering a pathway to derive valuable compounds from relatively inert hydrocarbon substrates (Barton, Csuhai, & Ozbalik, 1990).

Enhancing Amination Reactions

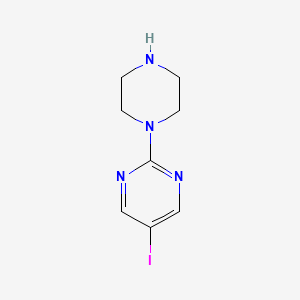

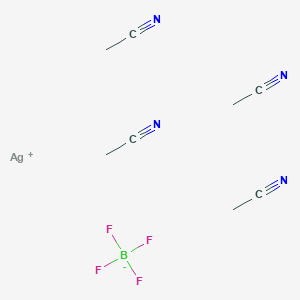

The compound has been identified as a potential ligand to improve the efficiency of copper-catalysed amination reactions of aryl halides with amines. This application suggests its role in facilitating the formation of secondary or tertiary amines, a crucial step in the synthesis of many pharmaceuticals and fine chemicals (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Conservation and Cultural Heritage

In the field of conservation, "4,4'-(Cyclododecane-1,1-diyl)diphenol" plays a critical role as a temporary consolidant for organic and inorganic materials, demonstrating its significance in preserving cultural heritage artifacts. Studies have explored its application in protecting water-sensitive paint during the desalination process of painted pottery, showcasing its effectiveness and versatility as a conservation tool (Sadek, Berrie, & Weiss, 2018).

Organic Light-Emitting Diodes (OLEDs)

Research has highlighted the role of "4,4'-(Cyclododecane-1,1-diyl)diphenol" derivatives in enhancing the thermal stability of organic light-emitting diodes (OLEDs). The findings indicate its potential in improving device performance and longevity, contributing to the development of more durable and efficient OLEDs (Keum et al., 2018).

Stone Conservation

The compound's unique properties, such as sublimation at room temperature, have been utilized in stone conservation, providing temporary consolidation to weak or friable stone surfaces. This application underscores its importance in the conservation sector, offering a reversible method to stabilize and protect historical stone artifacts (Stein, Kimmel, Marincola, & Klemm, 2000).

Safety and Hazards

Propiedades

IUPAC Name |

4-[1-(4-hydroxyphenyl)cyclododecyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O2/c25-22-14-10-20(11-15-22)24(21-12-16-23(26)17-13-21)18-8-6-4-2-1-3-5-7-9-19-24/h10-17,25-26H,1-9,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWMWBACMSEDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578849 | |

| Record name | 4,4'-(Cyclododecane-1,1-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-(Cyclododecane-1,1-diyl)diphenol | |

CAS RN |

29651-54-5 | |

| Record name | 4,4'-(Cyclododecane-1,1-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

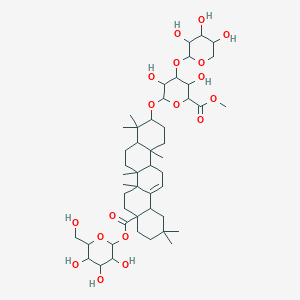

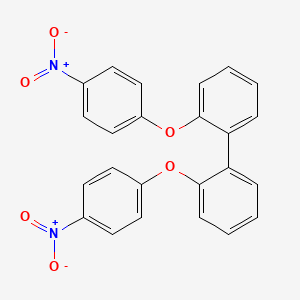

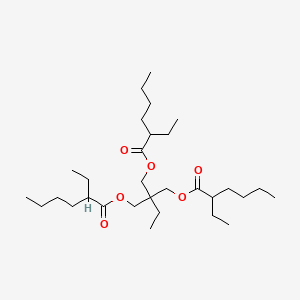

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1602188.png)